molecular formula C24H21N7 B10837107 4-(6-(6-(Piperazin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline

4-(6-(6-(Piperazin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline

Cat. No.: B10837107
M. Wt: 407.5 g/mol
InChI Key: YTUZELSDHUVEFM-UHFFFAOYSA-N
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Description

Compound “US9682983, 1” is a selective inhibitor of bone morphogenetic protein receptors, specifically targeting the activin receptor-like kinase family. This compound has shown significant potential in inhibiting cancer cell growth and has been studied extensively for its therapeutic applications in oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “US9682983, 1” involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Specific details of the synthetic route are proprietary and can be found in related patents .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring compliance with safety and environmental regulations. The production process is designed to be cost-effective while maintaining the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Compound “US9682983, 1” undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Compound “US9682983, 1” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of compound “US9682983, 1” involves the inhibition of bone morphogenetic protein receptors, specifically the activin receptor-like kinase family. This inhibition disrupts the signaling pathways that promote cancer cell growth and proliferation. The compound binds to the receptor’s active site, preventing the phosphorylation and activation of downstream signaling proteins .

Properties

Molecular Formula

C24H21N7

Molecular Weight

407.5 g/mol

IUPAC Name

4-[6-(6-piperazin-1-ylpyridin-3-yl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline

InChI

InChI=1S/C24H21N7/c1-2-4-22-20(3-1)19(7-8-26-22)21-15-29-31-16-18(14-28-24(21)31)17-5-6-23(27-13-17)30-11-9-25-10-12-30/h1-8,13-16,25H,9-12H2

InChI Key

YTUZELSDHUVEFM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3

Origin of Product

United States

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